Wy-40770

Beschreibung

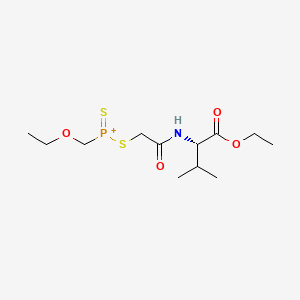

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61425-54-5 |

|---|---|

Molekularformel |

C12H23NO4PS2+ |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium |

InChI |

InChI=1S/C12H22NO4PS2/c1-5-16-8-18(19)20-7-10(14)13-11(9(3)4)12(15)17-6-2/h9,11H,5-8H2,1-4H3/p+1/t11-/m0/s1 |

InChI-Schlüssel |

OFAKEPNONOHBAD-VOJFVSQTSA-N |

SMILES |

CCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)OCC |

Isomerische SMILES |

CCOC[P+](=S)SCC(=O)N[C@@H](C(C)C)C(=O)OCC |

Kanonische SMILES |

CCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)OCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Wy 40770; Wy-40770; Wy40770; |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Wy 40770 and Its Analogs

Strategies for the Synthesis of Cyclic Undecapeptides

The construction of the cyclic undecapeptide backbone, characteristic of Wy-40770, can be accomplished through several distinct yet complementary synthetic philosophies. The choice of strategy often depends on factors such as the scale of the synthesis, the specific amino acid sequence, and the desired purity of the final product. The primary approaches include solid-phase, solution-phase, and liquid-phase peptide synthesis.

Application of Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. wikipedia.orgnii.ac.jp In this method, the peptide chain is assembled in a stepwise manner while its C-terminus is covalently anchored to an insoluble polymer support, or resin. bachem.commdpi.combachem.com This immobilization simplifies the synthetic process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing after each coupling and deprotection step. mdpi.combachem.com

The typical SPPS cycle for assembling the linear precursor of a cyclic peptide involves:

Attachment of the first N-terminally protected amino acid to the resin via a linker. bachem.combiosynth.com

Deprotection of the N-terminal protecting group (e.g., Fmoc or Boc). wikipedia.org

Coupling of the next N-terminally protected amino acid to the newly freed amino group. biosynth.com

Repetition of the deprotection and coupling steps until the linear undecapeptide sequence is fully assembled. biosynth.com

Once the linear peptide is constructed, cyclization is performed. This can be achieved either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved from the support (solution-phase cyclization). On-resin cyclization requires the use of orthogonal protecting groups on the side chains of the amino acids that will form the cyclic bond, allowing for their selective removal while the peptide remains anchored. nih.gov Cleavage of the final cyclic peptide from the resin, along with the removal of any remaining side-chain protecting groups, yields the desired product. mdpi.com

Utilization of Conventional and Solution-Phase Peptide Synthesis (SolPPS) Approaches

Conventional Solution-Phase Peptide Synthesis (SolPPS), also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, particularly for large-scale synthesis of shorter peptides or peptide fragments. bachem.combioduro.comlibretexts.org In SolPPS, all reactions (coupling and deprotection) occur in a homogeneous solution. libretexts.org This requires purification of the intermediate peptide after each step, typically by crystallization or chromatography, which can be labor-intensive and time-consuming. bachem.com

For cyclic undecapeptides, a common SolPPS strategy involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. The final linear, fully protected peptide is then selectively deprotected at its N- and C-termini to allow for head-to-tail macrolactamization. nih.govresearchgate.net The high dilution required to favor this intramolecular cyclization over intermolecular polymerization is a key consideration in this step. mdpi.com Despite its challenges, SolPPS offers the advantage of allowing for the purification and characterization of intermediates, which can be crucial for complex sequences. bachem.com

Exploration of Liquid-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-Phase Peptide Synthesis (LPPS) merges the advantages of both SPPS and SolPPS. rsc.org In this approach, the growing peptide chain is attached to a soluble polymer support or tag, allowing the synthesis to proceed in a homogeneous solution. rsc.orgformulationbio.com This facilitates monitoring of the reaction progress. bachem.com After each synthetic step, the polymer-supported peptide is precipitated by changing the solvent, allowing excess reagents and by-products to be washed away, thus mimicking the easy purification of SPPS. rsc.orgmdpi.com

This technique is particularly well-suited for the large-scale production of peptides. rsc.org The synthesis of a linear undecapeptide precursor via LPPS follows a similar cycle to SPPS, but in a soluble format. Once the linear chain is complete, cyclization can be performed after cleavage from the soluble support. rsc.org LPPS is considered a greener alternative as it can reduce the large volumes of solvents and reagents often used in traditional SPPS. rsc.orgformulationbio.com

Selection and Optimization of Peptide Coupling Reagents and Protecting Group Chemistries

The success of any peptide synthesis strategy hinges on the judicious selection of coupling reagents and a compatible, orthogonal protecting group scheme. These choices directly impact reaction efficiency, yield, and the suppression of side reactions, most notably racemization. uni-kiel.de

Peptide Coupling Reagents: These reagents activate the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another, forming a peptide bond. bachem.com They are broadly classified into several families, including carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of reagent is critical, especially for sterically hindered couplings or for cyclization steps where reaction kinetics can be slow. sigmaaldrich.com

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Cost-effective; DCC can form an insoluble DCU byproduct, making it suitable for solution-phase. peptidescientific.compeptide.com EDC is water-soluble. peptidescientific.com Often used with additives like HOBt to reduce racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity and lower risk of guanidinylation side reactions compared to uronium salts. sigmaaldrich.com PyBOP is widely applicable, while PyAOP is highly effective for coupling sterically hindered N-methyl amino acids. peptidescientific.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient with rapid reaction kinetics and low racemization tendency. peptidescientific.compeptide.com HATU is particularly effective for difficult couplings. peptidescientific.com COMU is an Oxyma-based reagent developed as a safer alternative to potentially explosive HOBt-based reagents. bachem.comsigmaaldrich.com |

Protecting Group Chemistries: Protecting groups are temporary modifications that mask reactive functional groups on the amino acid backbone (α-amino group) and side chains (e.g., amines, carboxylic acids, hydroxyls) to prevent unwanted side reactions during synthesis. biosynth.comcreative-peptides.com An effective protecting group strategy relies on the principle of orthogonality, where different classes of protecting groups can be removed under specific, non-interfering conditions. biosynth.comiris-biotech.de

The most common orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. biosynth.comiris-biotech.de

Temporary Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group. It is stable to acid but is readily removed by treatment with a mild base, typically a solution of piperidine in DMF. iris-biotech.de

Permanent Side-Chain Protection: Side chains are protected with groups that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid. Common examples include the tert-butyl (tBu) group for aspartic acid, glutamic acid, serine, and threonine, and the triphenylmethyl (Trt) group for cysteine and histidine. creative-peptides.comiris-biotech.de These groups are typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). creative-peptides.comiris-biotech.de

For complex syntheses like on-resin cyclization, a third dimension of orthogonality is required. nih.gov This involves using a set of side-chain protecting groups that can be removed under conditions that affect neither the Fmoc group nor the acid-labile tBu/Trt groups. For example, an allyl-based protecting group can be removed using a palladium catalyst, allowing for selective deprotection of specific side chains to form a lactam bridge on the resin. nih.govrsc.org

Design and Synthesis of Chemically Modified this compound Analogs

Modification of the native this compound structure allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. A key strategy in this area is the creation of bifunctional molecules that combine the pharmacophore of this compound with another biologically active moiety.

Generation of Bifunctional Peptidomimetics Incorporating this compound-Related Pharmacophores

Bifunctional peptidomimetics are hybrid molecules designed to interact with two different biological targets simultaneously. nih.gov This is achieved by covalently linking two distinct pharmacophores—the essential structural features responsible for a molecule's biological activity—through a chemical linker. nih.gov The nature, length, and flexibility of the linker can significantly influence the activity of the resulting hybrid compound. nih.gov

The design and synthesis of a bifunctional peptidomimetic involving a this compound pharmacophore would follow a multi-step process:

Pharmacophore Identification: The key amino acid residues and structural motifs of this compound responsible for its biological activity are identified.

Partner Pharmacophore Selection: A second pharmacophore with a complementary or synergistic activity is chosen. For example, linking an opioid agonist pharmacophore to an antagonist of a pronociceptive system (like the melanocortin-4 receptor) has been explored for creating novel analgesics. nih.gov

Linker Design: A suitable linker is designed to connect the two pharmacophores. The linker must be long and flexible enough to allow both pharmacophores to bind to their respective targets effectively.

Convergent Synthesis: The synthesis is typically convergent, meaning the this compound analog and the second pharmacophore-linker construct are synthesized separately and then coupled together in a final step. rsc.org This often involves advanced synthetic techniques, including the use of orthogonal protecting groups and highly efficient coupling reagents to join the two complex fragments.

This approach allows for the creation of novel chemical entities with potentially enhanced efficacy, altered selectivity, or entirely new therapeutic applications beyond that of the parent this compound molecule.

Investigation of Linker Chemistry and its Influence on Peptidomimetic Architecture

The chemical structure and properties of linker moieties play a pivotal role in shaping the three-dimensional architecture of peptidomimetics derived from cyclic peptides such as the somatostatin (B550006) analog this compound. The strategic insertion of linkers can enforce specific conformational constraints, enhance metabolic stability, and modulate biological activity. Research into the derivatization of somatostatin analogs has provided a foundational understanding of how different linker types can be leveraged to refine the peptidomimetic scaffold.

Detailed Research Findings

Studies on somatostatin analogs have demonstrated that the introduction of various linkers can lead to significant alterations in their peptidomimetic architecture and subsequent biological function. For instance, the replacement of disulfide bridges with more stable linkages has been a key area of investigation.

One approach involves the use of lanthionine bridges, which are monosulfide linkages that offer increased enzymatic stability compared to the native disulfide bond. The synthesis of lanthionine-containing somatostatin analogs has shown that this modification can lead to a more constrained cyclic structure. This increased rigidity can, in turn, enhance selectivity for specific somatostatin receptor subtypes (SSTRs). For example, a lanthionine-bridged octapeptide analog of sandostatin exhibited a significantly higher binding affinity for SSTR5 over SSTR2, a reversal of the parent compound's selectivity profile. This highlights the profound impact of linker chemistry on the conformational landscape and, consequently, the biological specificity of the peptidomimetic.

Another innovative approach to linker design involves the use of "safety-catch" linkers in solid-phase peptide synthesis. These linkers are stable under the conditions of peptide chain elongation but can be activated for cleavage under specific, orthogonal conditions. While primarily a synthetic tool, the principles of linker stability and controlled cleavage are highly relevant to the design of prodrugs and other stimuli-responsive peptidomimetics. The development of linkers that are stable to trifluoroacetic acid (TFA) but can be cleaved under reductive-acidolytic conditions has expanded the repertoire of chemical strategies available for synthesizing complex cyclic peptide analogs.

Furthermore, the incorporation of non-peptidic linkers to create novel peptidomimetic scaffolds has been explored. For example, bis-electrophilic reagents like m-dibromoxylene (m-DBX) have been used to cyclize peptides containing two cysteine residues. This type of linker introduces a rigid aromatic moiety into the cyclic backbone, which can significantly influence the peptide's conformation and potential for protein-protein interactions. The use of such linkers allows for the creation of macrocyclic structures with defined geometries that can mimic the secondary structures of natural peptides.

The table below summarizes the influence of different linker types on the architecture and properties of somatostatin-based peptidomimetics.

| Linker Type | Key Structural Feature | Influence on Peptidomimetic Architecture | Impact on Biological Properties |

| Lanthionine Bridge | Monosulfide bond | Increased rigidity and conformational constraint | Enhanced enzymatic stability and altered receptor selectivity |

| Safety-Catch Linkers | Chemically labile under specific conditions | Allows for controlled synthesis of complex cyclic structures | Enables prodrug strategies and stimuli-responsive release |

| m-Dibromoxylene (m-DBX) | Rigid aromatic group | Induces defined geometric constraints | Can mimic secondary structures and modulate protein-protein interactions |

| Dipeptide Linkers (e.g., Val-Cit) | Cleavable by specific enzymes | Provides a flexible yet specific cleavage site | Enables targeted payload release in specific cellular compartments |

| Cyclobutane-1,1-dicarboxamide | Non-peptidic, rigid structure | Confers high stability and specific cleavage properties | Can enhance protease specificity for targeted drug delivery |

These findings underscore the critical role of linker chemistry in the design and synthesis of advanced peptidomimetics based on cyclic peptide scaffolds like this compound. By carefully selecting and engineering the linker, it is possible to fine-tune the architectural and functional properties of the resulting molecules to achieve desired therapeutic outcomes.

Preclinical Pharmacological Characterization of Wy 40770

Evaluation of Growth Hormone Release Inhibiting Activity

Preclinical studies aimed at characterizing Wy-40770 primarily focused on its ability to modulate the release of growth hormone (GH). These investigations were conducted in animal models to understand the compound's pharmacological profile in vivo.

Dose-Dependent Inhibition of Growth Hormone Secretion in Animal Models

Studies in rats demonstrated that this compound inhibits the release of growth hormone. sci-hub.se The compound was reported to lower growth hormone levels at doses as low as 12 µg/kg. sci-hub.se However, the inhibitory effect observed with this compound at 10 µg/kg was noted to be significantly less pronounced compared to the effect of somatostatin (B550006) administered at the same dose. sci-hub.se

Detailed dose-response curves illustrating the full spectrum of this compound's effect on GH secretion across a wide range of doses in animal models were not available in the consulted literature. Preclinical evaluations of dose-dependent hormone inhibition typically involve administering increasing doses of the test compound to groups of animals and measuring hormone concentrations in plasma or serum at specific time points using techniques such as radioimmunoassay (RIA). This allows for the determination of effective doses (e.g., ED50) and the assessment of the compound's potency.

Comparative Analysis of this compound's Effects on Glucagon (B607659) Levels

A notable finding from the initial preclinical characterization of this compound was its reported lack of significant effect on glucagon levels in rats. sci-hub.se Even at relatively high doses, up to 3000 µg/kg, this compound did not appear to lower plasma glucagon concentrations. sci-hub.se This contrasts with the broader inhibitory profile of native somatostatin, which is known to suppress the release of both growth hormone and glucagon, as well as insulin (B600854). sci-hub.se The studies also indicated that this compound only marginally and inconsistently lowered insulin levels. sci-hub.se

Comparative analysis of hormone levels in preclinical studies is commonly performed by measuring the concentrations of relevant hormones (such as glucagon and insulin) in biological samples from animals treated with the test compound and comparing them to levels in control groups or groups treated with reference compounds like somatostatin. Radioimmunoassay is a standard method employed for quantifying peptide hormones in plasma.

Assessment of In Vivo Biological Activity Duration in Preclinical Studies

The duration of action is a critical aspect of the preclinical pharmacological profile of a compound. For this compound, studies in rats provided an initial assessment of how long its growth hormone release inhibiting activity persists in vivo.

Following subcutaneous injection in rats, this compound demonstrated growth hormone release inhibiting activity for a period of four hours. sci-hub.se This indicated a prolonged effect compared to the very short half-life of native somatostatin. sci-hub.se

Comprehensive data detailing the full pharmacokinetic and pharmacodynamic profile related to the duration of activity, such as time-concentration profiles of the compound and corresponding hormone levels over extended periods, were not found in the available search results. Assessing the duration of in vivo biological activity typically involves monitoring hormone levels at multiple time points after administration of the compound to determine the onset, peak effect, and offset of its activity.

Methodological Frameworks for Preclinical Efficacy Determination

The preclinical efficacy of peptide analogs like this compound as growth hormone release inhibitors is determined through a series of in vivo and potentially in vitro studies. The primary methodological framework involves using appropriate animal models, most commonly rats, to evaluate the compound's biological effects on hormone secretion.

Key techniques employed in these studies include:

Animal Models: Utilizing healthy animals (e.g., rats) to assess the compound's effect on basal or stimulated hormone release.

Compound Administration: Administering the test compound via relevant routes (e.g., subcutaneous injection as reported for this compound). sci-hub.se

Hormone Measurement: Collecting biological samples, such as blood, at predetermined time points after administration and measuring hormone concentrations (GH, glucagon, insulin) using sensitive and specific assays like radioimmunoassay. sci-hub.se

Comparison to Standards: Comparing the effects of the test compound to those of known reference substances, such as native somatostatin, to evaluate potency and selectivity. sci-hub.se

Statistical Analysis: Applying appropriate statistical methods to analyze the data and determine the significance of the observed effects.

Molecular Mechanisms of Action and Receptor Interaction Profiles of Wy 40770

Investigation of Opiate Receptor Modulation

Opiate receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets of opioid peptides and alkaloids. They play crucial roles in pain modulation, reward pathways, and other central nervous system functions. Investigating the interaction of compounds like Wy-40770 with opiate receptors is a standard approach to understand potential analgesic or other opioid-related activities.

Naltrexone (B1662487) is a well-characterized opioid antagonist that exhibits high affinity for the mu-opioid receptor and acts as a weaker antagonist at kappa and delta-opioid receptors. Due to its ability to competitively displace opioid agonists and block their effects, naltrexone is a valuable pharmacological tool used to investigate the involvement of opioid receptors in the activity of various compounds. If a compound's effects are blocked or reversed by naltrexone, it provides evidence suggesting that the compound may be acting, at least in part, through central opiate receptors. While direct experimental data detailing the antagonism of this compound's specific effects by naltrexone were not found in the provided search results, the known properties of naltrexone make it a relevant agent for postulating and investigating potential central opiate receptor involvement if experimental evidence suggests such interaction.

Consideration within Opioid/Melanocortin Receptor Systems

Emerging research explores the potential for compounds to interact with multiple receptor systems, including the opioid and melanocortin pathways, to achieve desired therapeutic effects. Melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), are also GPCRs and are known to play a significant role in regulating energy homeostasis and appetite. Some studies have considered this compound within the context of opioid/melanocortin receptor systems, suggesting a potential interplay or influence on these pathways. This consideration may arise from the peptide nature of this compound and the known involvement of peptide ligands in both opioid and melanocortin signaling.

Application of Computational Chemistry in Receptor Binding Analysis

Computational chemistry techniques are extensively utilized in modern drug discovery and pharmacological research to gain insights into the interactions between ligands (such as small molecules or peptides) and their target receptors. These methods provide valuable information about binding affinities, interaction modes, and the structural determinants of receptor recognition.

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules. In the context of receptor binding, molecular modeling approaches are applied to predict how a peptide like this compound might interact with its target receptors, including opioid and melanocortin receptors. Key techniques include molecular docking, which predicts the preferred orientation and binding pose of a ligand within a receptor's binding site, and molecular dynamics simulations, which provide insights into the dynamic behavior of the peptide-receptor complex over time. These computational methods can help to elucidate the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur upon binding. Such predictions can guide experimental design and contribute to a deeper understanding of the molecular basis of this compound's activity.

Structure Activity Relationship Sar Investigations of Wy 40770 and Derivative Compounds

Elucidation of Key Amino Acid Residues for Biological Potency

Identifying the key amino acid residues within the sequence of Wy-40770 that are crucial for its biological potency involves the synthesis and testing of peptide analogs where specific residues are modified or substituted. Such studies can reveal which amino acids are essential for binding to the target receptor (presumably the growth hormone-releasing hormone receptor or a related entity) and eliciting a functional response. While general principles for identifying key residues in protein-ligand interactions exist, specific research detailing the critical amino acids within this compound's sequence for its growth hormone inhibiting activity was not found in the available search results.

Analysis of Conformational Features and Their Correlation with Receptor Affinity and Selectivity

The biological activity of peptides is highly dependent on their three-dimensional conformation. For cyclic peptides, the cyclic structure imposes constraints on the flexibility, leading to more defined conformational ensembles compared to linear peptides. frontiersin.orgcdc.gov Analyzing the preferred conformations of this compound and its derivatives, and correlating these with their binding affinity and selectivity for the target receptor, is a critical aspect of SAR. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or computational modeling can be employed for conformational analysis. Studies on other systems have shown that specific conformations can significantly modulate binding affinity. However, detailed research specifically analyzing the conformational features of this compound and their correlation with its receptor interactions was not available in the consulted sources.

The Role of Cyclic Structure in Modulating Pharmacological Properties

The cyclic nature of this compound is a defining characteristic. frontiersin.orgcdc.govpca.state.mn.us Cyclization can impact various pharmacological properties, including metabolic stability, membrane permeability, and receptor binding kinetics, potentially leading to improved potency or duration of action compared to linear counterparts. frontiersin.orgcdc.gov The reported prolonged growth hormone release inhibiting activity of this compound frontiersin.orgcdc.govpca.state.mn.us might be influenced by its cyclic structure conferring increased stability against enzymatic degradation. However, specific comparative studies providing data on how the cyclic structure of this compound directly modulates its pharmacological properties compared to a linear analog or modified cyclic forms were not found in the available research.

Due to the limited availability of detailed research findings in the consulted sources specifically pertaining to the granular SAR of this compound regarding key amino acids, conformational analysis, and the direct impact of its cyclic structure on pharmacological properties with supporting data, comprehensive data tables for these subsections cannot be generated.

Future Research Directions and Therapeutic Implications in Preclinical Development

Exploration of Undiscovered Molecular Targets and Signaling Pathways for Wy-40770

The initial characterization of this compound primarily focused on its effect on growth hormone release. sci-hub.senih.gov However, given the complex nature of peptide interactions and cellular signaling, future preclinical research could explore whether this compound interacts with additional molecular targets or influences other signaling pathways. Peptides, even those with a primary known activity, can exhibit polypharmacology, interacting with multiple receptors or modulating various downstream cascades. unibo.it Advanced screening techniques, such as unbiased receptor binding assays and phosphoproteomic analysis, could be employed to identify any off-target interactions or novel signaling pathways affected by this compound that were not detectable with the methods available at the time of its discovery. Understanding a broader spectrum of its molecular interactions could reveal potential therapeutic applications beyond growth hormone modulation or provide insights into its observed prolonged activity.

Strategies for Developing this compound Analogs with Enhanced Specificity or Novel Activities

The development of peptide analogs is a cornerstone of modern peptide-based drug discovery, aiming to improve potency, specificity, stability, and pharmacokinetic properties. Building upon the known structure and activity of this compound, future preclinical research could focus on designing and synthesizing analogs. Strategies might include amino acid substitutions, modifications to the peptide backbone, or incorporation of non-natural amino acids to investigate their impact on growth hormone inhibition potency and duration, as well as potential selectivity for specific somatostatin (B550006) receptor subtypes, if applicable. Furthermore, analog design could aim to confer novel activities or target different pathways identified through the exploration of undiscovered molecular targets (Section 6.1). Techniques such as structure-activity relationship (SAR) studies, computational modeling, and combinatorial peptide synthesis could accelerate the identification of promising this compound analogs with enhanced pharmacological profiles for specific preclinical applications.

Integration of this compound Research with Emerging Peptide Chemistry Innovations

The initial synthesis of this compound utilized methodologies prevalent in the 1970s, including solid phase and conventional techniques. nih.gov Significant advancements have been made in peptide chemistry since then, offering more efficient, sustainable, and precise synthesis methods. sci-hub.senih.gov Future research on this compound or its analogs could integrate these emerging innovations. This includes exploring the use of advanced solid-phase peptide synthesis (SPPS) techniques, flow chemistry, or enzymatic peptide synthesis, which can offer advantages in terms of yield, purity, and scalability for preclinical studies. Furthermore, innovative bioconjugation strategies could be applied to this compound or its analogs for potential targeted delivery or imaging purposes in preclinical models. Applying these modern chemical techniques to the synthesis and modification of this compound could facilitate more extensive preclinical investigations and the development of novel derivatives.

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Evidence |

|---|---|---|

| HPLC-UV/Vis | Purity assessment, stability monitoring | |

| LC-MS/MS | Pharmacokinetic profiling | |

| Isothermal Titration Calorimetry | Binding affinity quantification |

Table 2: Checklist for Validating Research Questions on this compound

| Criterion | Source |

|---|---|

| Feasibility (resources/time) | |

| Novelty (knowledge gap) | |

| Ethical compliance |

Interdisciplinary Considerations

Q. What strategies integrate computational chemistry with wet-lab data for this compound's structure-activity relationship (SAR) studies?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis data to validate predicted binding poses. Use cheminformatics tools (e.g., Schrödinger Suite) to correlate computed descriptors (logP, polar surface area) with experimental bioavailability .

Q. How can multi-omics approaches elucidate this compound's systemic effects in disease models?

- Methodological Answer : Perform transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling on treated vs. control cohorts. Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to identify perturbed networks. Validate findings with targeted siRNA knockdowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.